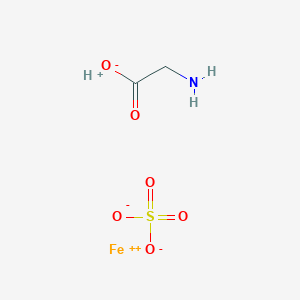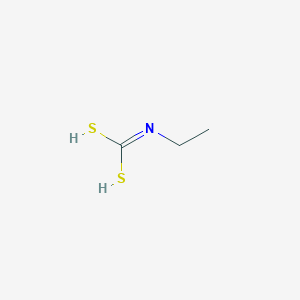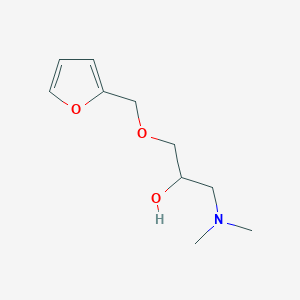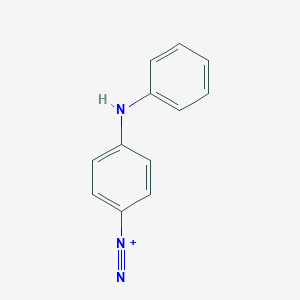![molecular formula C14H14N4O3 B090919 N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide CAS No. 17353-82-1](/img/structure/B90919.png)
N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide, commonly known as HCBIM, is a synthetic compound that has gained significant attention in the scientific community for its potential use in various research applications. HCBIM is a potent inhibitor of histone deacetylase (HDAC), which plays a crucial role in gene expression regulation.
作用機序
HCBIM exerts its biological effects by inhibiting N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide, which plays a crucial role in gene expression regulation. N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide inhibitors, such as HCBIM, alter the acetylation status of histones, leading to changes in chromatin structure and gene expression. HCBIM has been shown to selectively inhibit N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide6, which is involved in the regulation of various cellular processes, including protein degradation, cell migration, and immune response.
Biochemical and Physiological Effects
HCBIM has been shown to have various biochemical and physiological effects, including inducing cell cycle arrest and apoptosis in cancer cells, reducing oxidative stress and inflammation in the brain, and improving cardiovascular function. HCBIM has also been shown to enhance the immune response by increasing the production of cytokines and chemokines.
実験室実験の利点と制限
One of the major advantages of HCBIM is its potent inhibitory activity against N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide6. HCBIM has also been shown to have low toxicity and good bioavailability, making it an attractive candidate for further development. However, one of the limitations of HCBIM is its complex synthesis method, which requires expertise in organic chemistry. Additionally, more studies are needed to determine the optimal dosage and treatment duration for HCBIM in various research applications.
将来の方向性
There are many future directions for the research and development of HCBIM. One potential application is in the treatment of cancer, where HCBIM may be used in combination with other chemotherapeutic agents to enhance their efficacy. HCBIM may also be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where it may help to reduce oxidative stress and inflammation in the brain. Additionally, HCBIM may be used to improve cardiovascular function in patients with hypertension and other cardiovascular diseases. Further studies are needed to explore the full potential of HCBIM in various research applications.
Conclusion
In conclusion, HCBIM is a synthetic compound that has gained significant attention in the scientific community for its potential use in various research applications. HCBIM is a potent inhibitor of N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide6, which plays a crucial role in gene expression regulation. HCBIM has been shown to have various biochemical and physiological effects, including inducing cell cycle arrest and apoptosis in cancer cells, reducing oxidative stress and inflammation in the brain, and improving cardiovascular function. HCBIM has many future directions for research and development, including its potential use in cancer treatment, neurodegenerative diseases, and cardiovascular diseases.
合成法
HCBIM is synthesized through a multistep process that involves the reaction of 4-nitrophenol with sodium hydroxide to form the corresponding sodium salt, followed by reaction with 4-aminophenol to form the intermediate. The intermediate is then reacted with N,N'-carbonyldiimidazole to form the final product, HCBIM. The synthesis of HCBIM is a complex process that requires careful attention to detail and expertise in organic chemistry.
科学的研究の応用
HCBIM has been extensively studied for its potential use in various research applications, including cancer treatment, neurodegenerative diseases, and cardiovascular diseases. HCBIM has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. HCBIM has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, HCBIM has been shown to improve cardiovascular function by reducing blood pressure and improving endothelial function.
特性
IUPAC Name |
N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c15-13(17-19)9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)14(16)18-20/h1-8,19-20H,(H2,15,17)(H2,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRBFTSNCIQBIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)OC2=CC=C(C=C2)C(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B90846.png)








